molecular formula C21H23N3O2S B2580921 2-(4-ethoxyphenyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acetamide CAS No. 897456-04-1

2-(4-ethoxyphenyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acetamide

Cat. No.: B2580921
CAS No.: 897456-04-1
M. Wt: 381.49
InChI Key: LWPWCBODDVASNV-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acetamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acetamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Thioether Formation: The imidazole derivative is then reacted with a thiol compound to introduce the thioether linkage.

    Acetamide Formation: The final step involves the acylation of the amine group with an acetic anhydride derivative to form the acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

2-(4-ethoxyphenyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biological Studies: Used in assays to understand its effects on cellular processes and pathways.

    Chemical Biology: Employed as a probe to study protein-ligand interactions.

    Industrial Applications: Potential use in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This interaction can affect various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acetamide
  • 2-(4-ethoxyphenyl)-N-(2-((5-methyl-1H-imidazol-2-yl)thio)ethyl)acetamide

Uniqueness

2-(4-ethoxyphenyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acetamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group, the imidazole ring, and the thioether linkage differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological profiles.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c1-2-26-18-10-8-16(9-11-18)14-20(25)22-12-13-27-21-23-15-19(24-21)17-6-4-3-5-7-17/h3-11,15H,2,12-14H2,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWPWCBODDVASNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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